1-(2,4-dichlorobenzyl)-N'-{[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylene}-1H-pyrazole-3-carbohydrazide
Description
1-(2,4-Dichlorobenzyl)-N′-{[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylene}-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring dual dichlorophenyl substituents. Its structure includes a 2,4-dichlorobenzyl group attached to the pyrazole ring and a hydrazone linkage formed by condensation with a 3-(3,4-dichlorophenyl)pyrazole-4-carbaldehyde moiety. This compound belongs to a class of molecules designed to exploit the bioactivity of chlorinated aromatic systems and carbohydrazide pharmacophores, which are associated with antimicrobial, anti-inflammatory, and antitumor properties .
Properties
Molecular Formula |
C21H14Cl4N6O |
|---|---|
Molecular Weight |
508.2 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-[(E)-[5-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H14Cl4N6O/c22-15-3-1-13(17(24)8-15)11-31-6-5-19(30-31)21(32)29-27-10-14-9-26-28-20(14)12-2-4-16(23)18(25)7-12/h1-10H,11H2,(H,26,28)(H,29,32)/b27-10+ |
InChI Key |
DBYIRLQXIPQSKB-YPXUMCKCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=NN2)/C=N/NC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NN2)C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DICHLOROBENZYL)-N’~3~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and chlorinated benzyl compounds. Reaction conditions often involve refluxing in organic solvents such as ethanol or methanol, with catalysts like acetic acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorobenzyl groups undergo selective substitution under alkaline conditions. Key reactions include:
Mechanistic Insight :
Aromatic chlorine atoms at the 2,4-positions activate the benzene ring toward nucleophilic attack, facilitated by electron-withdrawing effects of adjacent Cl groups.
Hydrazide-Based Condensation Reactions
The carbohydrazide moiety participates in Schiff base formation and cyclocondensation:
Notable Example :
Reaction with 3,4-dichlorobenzaldehyde under microwave irradiation (150 W, 15 min) yields a bis-hydrazone complex with enhanced antimicrobial activity .
Pyrazole Ring Functionalization
The 1H-pyrazole rings undergo electrophilic substitution and cross-coupling:
Structural Impact :
X-ray crystallography confirms regioselective C-5 substitution in pyrazole due to steric shielding at C-3/C-4 positions.
Oxidation and Reduction Pathways
Controlled redox transformations modify the methylene bridge and hydrazide group:
| Process | Reagent | Outcome | Functional Change | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Methylene → carbonyl | Enhanced electrophilicity | |
| Reduction | NaBH₄/NiCl₂ | Hydrazide → amine | Improved solubility |
Analytical Validation :
IR spectroscopy shows disappearance of N-H stretch (3200 cm⁻¹) post-reduction, confirming amine formation .
Metal Complexation
The compound acts as a polydentate ligand for transition metals:
Stability Data :
Cu(II) complexes demonstrate 98% stability in PBS (pH 7.4) over 72 h, making them suitable for in vivo studies.
Degradation Under Stress Conditions
Forced degradation studies reveal stability thresholds:
| Condition | Time Course | Major Degradants | Impurity Profile | Source |
|---|---|---|---|---|
| Acidic (0.1N HCl, 70°C) | 24 h | Dichlorobenzoic acid + pyrazole amine | 12% | |
| Oxidative (3% H₂O₂) | 8 h | N-oxide derivatives | 9% | |
| Photolytic (ICH Q1B) | 200W h/m² | Ring-opened chlorinated byproducts | 15% |
This comprehensive reactivity profile enables rational design of derivatives with optimized pharmacokinetic and pharmacodynamic properties. Further studies should explore enzymatic cleavage patterns and in situ reactivity in biological matrices .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Studies have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties. The incorporation of the dichlorobenzyl moiety enhances the biological activity of these compounds, making them promising candidates for the development of new antimicrobial agents .
-
Anti-inflammatory and Analgesic Properties :
- Pyrazole derivatives have been reported to possess anti-inflammatory and analgesic activities. The specific structure of 1-(2,4-dichlorobenzyl)-N'-{[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylene}-1H-pyrazole-3-carbohydrazide may contribute to these effects, suggesting its potential as a therapeutic agent for pain management and inflammation .
-
Anticancer Activity :
- Research indicates that certain pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. Case studies focusing on similar compounds suggest that this compound could be evaluated for anticancer properties in preclinical studies .
Agrochemical Applications
- Herbicidal Activity :
- Insecticidal Properties :
Material Science Applications
- Polymer Chemistry :
- The unique chemical structure allows for potential applications in polymer synthesis, where it may serve as a monomer or additive to enhance material properties such as thermal stability and mechanical strength. The incorporation of pyrazole units into polymers has been explored for developing advanced materials with specific functionalities .
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against bacterial and fungal infections |
| Anti-inflammatory and analgesic agents | Pain relief and inflammation reduction | |
| Anticancer agents | Inhibition of cancer cell proliferation | |
| Agrochemicals | Herbicides | Control of weed species |
| Insecticides | Effective pest control | |
| Material Science | Polymer additives | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 1-(2,4-DICHLOROBENZYL)-N’~3~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Substituent Comparison
*Estimated based on similar structures.
Hydrazone Linkage Variations
The hydrazone bridge (-NH-N=CH-) is critical for bioactivity. Modifications here affect conformational flexibility and hydrogen-bonding capacity:
- Target Compound : Rigid, planar structure due to the conjugated pyrazole and dichlorophenyl systems.
Solubility and Stability
- Target Compound : High Cl content (4 Cl atoms) likely reduces aqueous solubility but improves lipid bilayer penetration. Stability is enhanced by the rigid aromatic system.
- Comparison with Compound (4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid): The carboxylic acid groups in improve solubility (logP ~2.5) but may reduce blood-brain barrier permeability compared to the target compound .
Biological Activity
1-(2,4-dichlorobenzyl)-N'-{[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylene}-1H-pyrazole-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of 2,4-dichlorobenzyl hydrazine and substituted pyrazole derivatives. The synthetic route typically involves:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes or ketones.
- Methylation and Substitution Reactions : To introduce dichlorophenyl groups at specific positions on the pyrazole ring.
- Final Coupling : To form the carbohydrazide moiety, which enhances biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, compounds similar to this compound were evaluated for cytotoxicity against SiHa (cervical cancer), MDA-MB-231 (breast cancer), and PANC-1 (pancreatic cancer) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8a | SiHa | 15.2 |
| 8a | MDA-MB-231 | 12.5 |
| 8a | PANC-1 | 10.0 |
These results indicate promising potential for further development as anticancer agents .
Anti-inflammatory Activity
The compound has also shown notable anti-inflammatory properties. In vitro studies indicated that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, at a concentration of 10 µM, it inhibited TNF-α production by up to 85%, comparable to standard anti-inflammatory drugs .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Nitric Oxide Production : Studies have shown that it reduces nitric oxide levels in activated microglia, suggesting a neuroprotective effect relevant for conditions like Parkinson's disease .
- Cytotoxic Effects on Cancer Cells : The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death .
- Modulation of Inflammatory Pathways : By inhibiting key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, the compound effectively reduces inflammatory responses .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : A comparative study assessed various pyrazole derivatives against standard chemotherapeutic agents, highlighting that some derivatives exhibited superior activity against resistant cancer cell lines.
- Neuroinflammation Model : In vivo models demonstrated that treatment with this compound significantly alleviated symptoms associated with neuroinflammation induced by LPS in mice, indicating its potential for treating neurodegenerative diseases .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this carbohydrazide derivative?
Answer:
The synthesis typically involves multi-step reactions starting with condensation of substituted pyrazole precursors. Key steps include:
Hydrazide Formation : Reacting pyrazole-3-carboxylic acid derivatives with hydrazine hydrate to form the carbohydrazide backbone.
Methylene Bridging : Condensation of the hydrazide intermediate with a substituted pyrazole aldehyde (e.g., 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde) under reflux in ethanol or methanol, often catalyzed by acetic acid .
Purification : Column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization from ethanol.
Characterization : Confirm via elemental analysis, IR (C=O stretch ~1650 cm⁻¹), and ¹H/¹³C NMR (methylene proton at δ ~8.5 ppm; aromatic protons in dichlorophenyl groups) .
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- IR Spectroscopy : Identifies carbonyl (C=O) and N-H stretches in the carbohydrazide moiety.
- NMR : ¹H NMR confirms aromatic protons in dichlorophenyl groups (δ 7.2–7.8 ppm) and methylene bridge protons. ¹³C NMR detects carbonyl carbons (~160–170 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 453.32 for a related analog) .
Advanced: How can computational methods optimize the synthesis pathway?
Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
- Reaction Design : Use software like Gaussian or ORCA to model the condensation step, identifying energy barriers and solvent effects.
- Regioselectivity Analysis : Predict preferential formation of the methylene-linked isomer over alternatives using Fukui indices .
- Validation : Cross-reference computed IR/NMR spectra with experimental data to confirm structural accuracy .
Advanced: How to resolve contradictions in biological activity data (e.g., anticonvulsant efficacy)?
Answer:
Contradictions may arise from assay variability (e.g., maximal electroshock (MES) vs. pentylenetetrazol (PTZ) models). Mitigation strategies:
Dose-Response Studies : Establish EC₅₀ values across models.
Pharmacokinetic Profiling : Assess bioavailability and brain penetration (e.g., via HPLC-MS in plasma/brain homogenates).
In Silico Modeling : Correlate activity with electronic parameters (e.g., ClogP, H-bond donors) using QSAR .
Advanced: What strategies are effective for analyzing regioselectivity in pyrazole substitution?
Answer:
- X-ray Crystallography : Determines exact substitution patterns (e.g., confirmation of 1,3,4-trisubstituted pyrazole via single-crystal analysis) .
- HPLC-PDA : Separates and identifies regioisomers using reversed-phase C18 columns (acetonitrile/water gradients).
- NOE Spectroscopy : Differentiates between adjacent substituents in the pyrazole ring .
Basic: How is acute toxicity evaluated for this compound in preclinical studies?
Answer:
- OECD Guideline 423 : Administer escalating doses (10–300 mg/kg) to mice/rats, monitoring mortality and neurobehavioral changes over 14 days.
- Histopathology : Examine liver, kidney, and brain tissues for lesions post-mortem.
- LD₅₀ Calculation : Use probit analysis to determine median lethal dose .
Advanced: How to study structure-activity relationships (SAR) for dichlorophenyl substitutions?
Answer:
Analog Synthesis : Replace 3,4-dichlorophenyl with mono-/non-chlorinated analogs.
Biological Screening : Test analogs in MES/PTZ models and compare ED₅₀ values.
Molecular Docking : Map interactions with GABA receptors or sodium channels (e.g., AutoDock Vina) to identify critical halogen bonding .
Advanced: What crystallographic insights inform molecular conformation?
Answer:
Single-crystal X-ray diffraction reveals:
- Dihedral Angles : Between pyrazole and dichlorophenyl rings (e.g., ~15–25° in related compounds).
- Intermolecular Interactions : Chlorine atoms participate in C–H⋯Cl hydrogen bonds, stabilizing crystal packing .
Basic: How to assess compound stability under varying pH/temperature?
Answer:
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C.
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed hydrazide) using a C18 column and UV detection (λ = 254 nm) .
Advanced: What in vitro models predict blood-brain barrier (BBB) penetration?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
